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Compound of Interest

Compound Name: 2,6-Dibromobenzothiazole

Cat. No.: B1326401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-disubstituted

benzothiazole derivatives, with a specific focus on 6-bromo-1,3-benzothiazol-2-amine as a

representative example. The benzothiazole scaffold is a prominent heterocyclic motif in

medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including

anticancer and antimicrobial properties. Understanding the three-dimensional arrangement of

atoms within these molecules is paramount for structure-based drug design and the

development of novel therapeutic agents.

Crystallographic Data Analysis
The determination of the crystal structure of 6-bromo-1,3-benzothiazol-2-amine through single-

crystal X-ray diffraction reveals key insights into its solid-state conformation and intermolecular

interactions.[1] The crystallographic data provides a foundational understanding of the

molecule's geometry, which dictates its interaction with biological targets.

Table 1: Crystallographic Data for 6-Bromo-1,3-benzothiazol-2-amine[1]
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Parameter Value

Chemical Formula C₇H₅BrN₂S

Molecular Weight 229.10 g/mol

Crystal System Orthorhombic

Space Group Pna2₁

a (Å) 8.6268 (7)

b (Å) 22.487 (2)

c (Å) 4.0585 (3)

V (Å³) 787.30 (11)

Z 4

Calculated Density (Mg m⁻³) 1.933

Radiation Mo Kα (λ = 0.71073 Å)

Temperature (K) 298

The molecule is nearly planar, with a root-mean-square deviation of 0.011 Å for the non-

hydrogen atoms.[1] In the crystal lattice, molecules are interconnected through N—H⋯N and N

—H⋯Br hydrogen bonds, forming sheets along the (010) plane.[1] Additionally, weak aromatic

π–π stacking interactions with a centroid-to-centroid distance of 3.884 (10) Å and potential C—

H⋯Br interactions contribute to the overall crystal packing.[1]

Experimental Protocols
The synthesis and structural elucidation of 2,6-disubstituted benzothiazole derivatives involve a

series of well-defined experimental procedures.

Synthesis of 2-Amino-6-bromobenzothiazole
A common and effective method for the synthesis of 2-amino-6-bromobenzothiazole involves

the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine in glacial

acetic acid.
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Materials:

4-bromoaniline

Potassium thiocyanate

Glacial acetic acid

Bromine

Procedure:

A solution of 4-bromoaniline in glacial acetic acid is prepared in a reaction vessel.

Potassium thiocyanate is added to the solution.

The mixture is cooled in an ice bath.

A solution of bromine in glacial acetic acid is added dropwise to the cooled mixture with

constant stirring.

After the addition is complete, the reaction mixture is allowed to stir at room temperature for

a specified period.

The reaction mixture is then poured into water, leading to the precipitation of the crude

product.

The precipitate is collected by filtration, washed with water, and dried.

The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure 2-

amino-6-bromobenzothiazole.
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General Synthesis Workflow for 2-Amino-6-bromobenzothiazole
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Caption: General Synthesis Workflow for 2-Amino-6-bromobenzothiazole.
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Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a crystalline compound

is single-crystal X-ray diffraction.

Procedure:

Crystal Growth: Single crystals of the synthesized compound suitable for X-ray analysis are

grown. This is typically achieved by slow evaporation of a saturated solution of the

compound in an appropriate solvent. For 6-bromo-1,3-benzothiazol-2-amine, crystals were

obtained from a methanol solution.[1]

Data Collection: A suitable single crystal is mounted on a goniometer head of a

diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 298 K)

using a specific radiation source (e.g., Mo Kα).[1] The crystal is rotated, and a series of

diffraction patterns are recorded.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The crystal structure is then solved using direct or

Patterson methods, which provides an initial model of the atomic positions. This model is

then refined using least-squares methods to best fit the experimental data.
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Experimental Workflow for Crystal Structure Determination
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Caption: Experimental Workflow for Crystal Structure Determination.
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Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a range of biological activities, with anticancer

and antibacterial effects being particularly prominent. The mechanism of action for their

anticancer properties is often associated with the inhibition of key signaling pathways involved

in cell proliferation, survival, and angiogenesis.

While the specific signaling pathways affected by 2,6-Dibromobenzothiazole derivatives

require further investigation, related compounds have been shown to target pathways such as

the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
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Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives
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Caption: Hypothesized Signaling Pathway Inhibition by Benzothiazole Derivatives.

This guide serves as a comprehensive resource for understanding the crystal structure analysis

of 2,6-disubstituted benzothiazole derivatives. The provided data and protocols are intended to

facilitate further research and development in the fields of medicinal chemistry and drug
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discovery. The elucidation of crystal structures is a critical step in the rational design of more

potent and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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